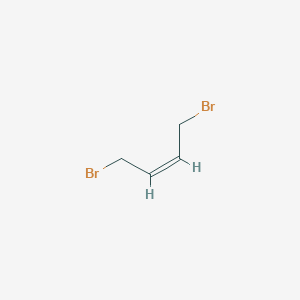

(Z)-1,4-二溴丁-2-烯

概览

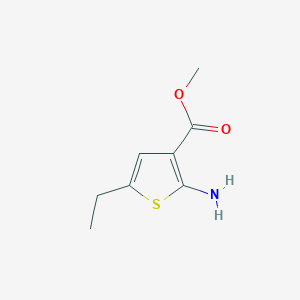

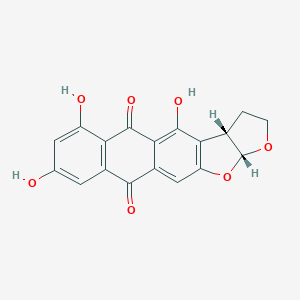

描述

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, PubChem CID, ChemSpider ID, etc.

Synthesis Analysis

This involves understanding the chemical reactions or processes used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc.科研应用

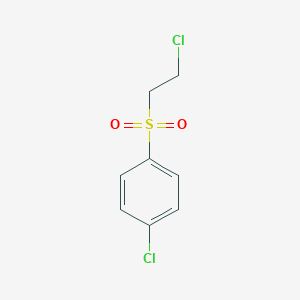

CO2-DMF液体混合物中的电化羧化反应:已经研究了(Z)-1,4-二溴丁-2-烯在CO2-非质子溶剂体系中通过阴极羧化合成二氢间苯二酸。然而,由于竞争性还原性去溴二聚化和寡聚化过程,产率较低(Grinberg et al., 1997)。

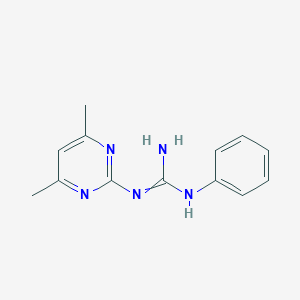

芳烃催化的锂化及与亲电试剂反应:该化合物经历了锂化并与亲电试剂反应,生成1,4-和1,2-二取代化合物。在某些情况下,Z-对映体主要形成(Guijarro & Yus, 1994)。

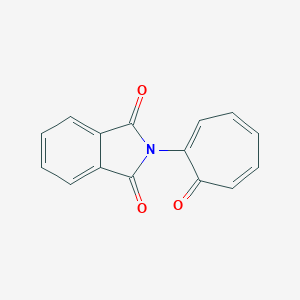

2-(2,4-二溴丁-2-烯酰)苯甲酸酯的合成:该化合物用于共轭炔烃的2,4-二溴水合反应,导致重要合成物朝向天然产物的合成(Yuan et al., 2018)。

3,4,8,9-四氯-2,5,7,10-四氢[1,6]二硫环己烷的生成:Z-1,4-二溴-2,3-二氯丁-2-烯的反应产物是这种化合物,通过X射线晶体学表征(Selegue et al., 2002)。

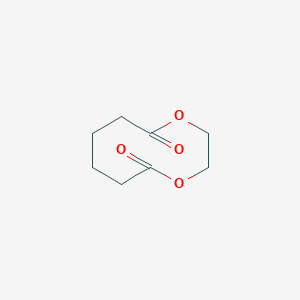

使用水催化生成(Z)-1,4-丁-2-烯二醇:该过程代表了一种通用的、立体选择性的方法,用于从乙烯基取代的环状碳酸酯前体中形成1,4-二醇骨架,水作为亲核试剂(Guo et al., 2016)。

四氟乙烯基锌试剂的制备:(Z)-1,4-二溴丁-2-烯参与了新型多官能团氟含有的有机金属化合物的制备,展示了该化合物在复杂有机金属化学中的多功能性(Kajimoto et al., 2021)。

2,7-二甲基辛-2,4,6-三烯-1,8-二醛的合成:这种合成利用(Z)-1,4-二溴丁-2-烯作为起始物质,表明了其在复杂有机分子形成中的实用性(Jian-xin, 2010)。

共轭炔烃高度立体选择性的1,4-溴内酯化反应:这项研究突出了(Z)-1,4-二溴丁-2-烯在DABCO催化反应中的应用,展示了其在创建立体异构中心和轴手性亚烯烃中的作用(Zhang et al., 2009)。

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses to health and the environment.

未来方向

This involves identifying the potential applications of the compound and areas where further research is needed.

For a specific analysis of “(Z)-1,4-dibromobut-2-ene”, I would recommend consulting scientific literature or databases that specialize in chemistry. If you have access to a university library, they may be able to help you find more specific information. Alternatively, you could reach out to a chemistry professor or a professional chemist for guidance. Please note that handling and experimenting with chemical compounds should always be done under the supervision of a trained professional, following all safety protocols.

性质

IUPAC Name |

(Z)-1,4-dibromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLHIUHKIVPAB-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1,4-dibromobut-2-ene | |

CAS RN |

6974-12-5 | |

| Record name | 2-Butene,4-dibromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。